![molecular formula C12H21N3O2S B4581357 N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B4581357.png)
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]heptanamide
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives generally involves the cyclization of thiosemicarbazides under acidic or basic conditions or through the reaction of thioureas with α-haloketones. For example, a related compound, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, was synthesized by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone, demonstrating a typical approach to crafting thiadiazole compounds through condensation reactions (Mao-Jing Wu, 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by their heterocyclic ring, often investigated through crystallography. The structure elucidation of thiadiazole derivatives, such as N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide, shows intermolecular hydrogen bonding and near-planar orientation of the thiadiazole ring relative to attached groups, highlighting the importance of these interactions in the crystal packing and stability of these compounds (Rong Wan et al., 2006).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, influenced by their heterocyclic structure. The reactivity is often dictated by the substitution pattern on the thiadiazole ring and the nature of the substituents, which can lead to a wide range of chemical properties and reactivity profiles.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are significantly influenced by their molecular structure. For instance, the introduction of methoxy groups can alter the solubility and melting points, as seen in the synthesis and characterization of similar compounds. The crystal structure analysis often reveals close-packed arrangements facilitated by hydrogen bonding and π-π interactions, contributing to the stability of the crystalline form (Li-he Yin et al., 2008).
Scientific Research Applications
Photodynamic Therapy Applications
Research has shown that new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized and characterized. These compounds demonstrate significant potential for photodynamic therapy (PDT) applications due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. Such characteristics are crucial for Type II mechanisms in the treatment of cancer, indicating the relevance of thiadiazole derivatives in developing photosensitizers for PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antiviral Activity
Thiadiazole derivatives have been explored for their antiviral properties. Specifically, a study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing certain compounds within this class to possess anti-tobacco mosaic virus activity. This suggests a potential avenue for thiadiazole compounds in antiviral research and treatment (Chen et al., 2010).
Antimicrobial and Antiproliferative Properties
A series of Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and their biological activities evaluated. Some of these compounds exhibited high DNA protective ability against oxidative damage and showed strong antimicrobial activity against S. epidermidis. Additionally, certain compounds demonstrated cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, suggesting their utility in antimicrobial and anticancer applications (Gür et al., 2020).
Corrosion Inhibition
Thiadiazole derivatives have been investigated as corrosion inhibitors, demonstrating significant potential in protecting metals in corrosive environments. A study on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in acidic environments showed a protection degree of approximately 98%, highlighting the practical applications of thiadiazole derivatives in material science and engineering (Attou et al., 2020).
properties
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]heptanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-3-4-5-6-7-10(16)13-12-15-14-11(18-12)8-9-17-2/h3-9H2,1-2H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMUODQBSBTWHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1=NN=C(S1)CCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]heptanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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